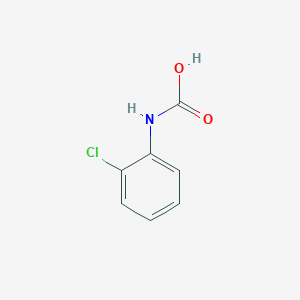

N-(2-Chlorophenyl)-carbamic acid

Beschreibung

N-(2-Chlorophenyl)-carbamic acid is a carbamate derivative characterized by a carbamic acid group (–NH–COOH) attached to a 2-chlorophenyl ring. This structure confers unique physicochemical properties, including moderate polarity due to the aromatic chloro-substituent and hydrogen-bonding capacity from the carbamate group. Carbamic acids and their esters are widely studied for their biological activities, such as enzyme inhibition and ion channel modulation .

Eigenschaften

Molekularformel |

C7H6ClNO2 |

|---|---|

Molekulargewicht |

171.58 g/mol |

IUPAC-Name |

(2-chlorophenyl)carbamic acid |

InChI |

InChI=1S/C7H6ClNO2/c8-5-3-1-2-4-6(5)9-7(10)11/h1-4,9H,(H,10,11) |

InChI-Schlüssel |

OAQKFULUNYIBBR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)NC(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)carbamic acid typically involves the reaction of 2-chloroaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to form the desired carbamate. Another method involves the use of carbon dioxide and amines in the presence of catalysts such as cesium carbonate and tetrabutylammonium iodide .

Industrial Production Methods: Industrial production of N-(2-chlorophenyl)carbamic acid often employs large-scale reactors where 2-chloroaniline is reacted with phosgene under stringent safety protocols. The reaction is carefully monitored to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-chlorophenyl)carbamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and quinones, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(2-chlorophenyl)carbamic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of herbicides, pesticides, and other agrochemicals

Wirkmechanismus

The mechanism of action of N-(2-chlorophenyl)carbamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can lead to various physiological effects, such as disruption of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Substituted Phenyl Carbamates

The substitution pattern on the phenyl ring significantly influences reactivity and bioactivity. Key examples include:

*Estimated via computational modeling. †Inferred from Retigabine analogues ().

Key Findings :

- Electron-withdrawing groups (e.g., –Cl, –F) enhance stability but reduce solubility.

- Esterification (e.g., ethyl ester in Fenoxycarb) increases lipophilicity and bioavailability compared to free carbamic acids .

Succinamide and Extended Chain Analogues

N-(2-Chlorophenyl)-succinamic acid (N2CPMSA) shares the 2-chlorophenyl group but incorporates a succinamide (–CO–CH2–CH2–CO–NH–) backbone. Key differences:

Thio-Carbamic Acid Derivatives

Sulfur-containing analogues exhibit distinct reactivity:

Comparison :

Bioactive Carbamates in Pharmacology

Retigabine and Flupirtine are clinically relevant carbamates with structural parallels:

Contrast with N-(2-Chlorophenyl)-carbamic acid :

Stability Challenges :

- Carbamic acids are prone to decarboxylation under acidic/thermal conditions.

- Electron-withdrawing groups (e.g., –Cl) stabilize the carbamate moiety against hydrolysis .

Notes and Limitations

- Data Gaps : Physicochemical parameters (e.g., pKa, solubility) for N-(2-Chlorophenyl)-carbamic acid are inferred from analogues.

- Biological Assays : Most activity data derive from structural relatives; dedicated studies are needed for confirmation.

- Structural Diversity: Minor substituent changes (e.g., –F vs. –Cl) drastically alter bioactivity and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.